4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid
Overview
Description
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a dioxopiperazinyl moiety. Its molecular formula is C15H17FN2O4, and it has a molecular weight of 308.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid typically involves the following steps:
Formation of the Piperazinyl Ring: The initial step involves the formation of the piperazinyl ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diacid or its derivative under appropriate conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the piperazinyl intermediate with a fluorobenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, bases, and acids are used under controlled conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It is being investigated for its potential to treat various diseases and conditions.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid
- 2-(4-Ethyl-2,3-dioxo-1-piperazinyl)butanoic acid
- 2-[4-(4-Fluorobenzyl)-2,3-dioxo-1-piperazinyl]butanoic acid
Uniqueness
4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid is unique due to its specific structural features, such as the presence of a fluorobenzyl group and a dioxopiperazinyl moiety. These features confer distinct chemical and biological properties, making the compound valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O4/c16-12-5-3-11(4-6-12)10-18-9-8-17(14(21)15(18)22)7-1-2-13(19)20/h3-6H,1-2,7-10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADOJXKZPBCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CCCC(=O)O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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